An In-depth Technical Guide to 1-Trimethylsilyl-1,4-pentadiyne (CAS: 71789-10-1) for Advanced Synthesis
An In-depth Technical Guide to 1-Trimethylsilyl-1,4-pentadiyne (CAS: 71789-10-1) for Advanced Synthesis
Abstract
1-Trimethylsilyl-1,4-pentadiyne is a highly versatile and valuable bifunctional building block in modern organic synthesis. Its structure, featuring a sterically protected terminal alkyne and a reactive internal alkyne, offers a platform for sequential and site-selective functionalization. This guide provides an in-depth exploration of its physicochemical properties, synthesis protocols, key reaction classes with mechanistic considerations, and essential safety protocols. The content herein is curated for researchers, chemists, and drug development professionals seeking to leverage this reagent's unique reactivity to construct complex molecular architectures.
Introduction: The Strategic Advantage of a Bifunctional Diyne
In the landscape of synthetic chemistry, reagents that allow for controlled, stepwise elaboration are of paramount importance. 1-Trimethylsilyl-1,4-pentadiyne emerges as a significant player in this context. The trimethylsilyl (TMS) group serves as a robust, yet readily cleavable, protecting group for the terminal C-1 alkyne. This strategic protection leaves the internal C-4 alkyne available for a distinct set of chemical transformations.
The core utility of this molecule lies in its capacity for orthogonal reactivity. One can first perform chemistry at the internal alkyne, and then, in a subsequent step, cleave the TMS group to unmask a new reactive handle—the terminal alkyne—for further coupling or cyclization reactions. This guide will detail the practical application of this synthetic strategy.
Physicochemical and Spectroscopic Properties
Accurate characterization is the bedrock of reproducible science. The key properties of 1-Trimethylsilyl-1,4-pentadiyne are summarized below.
| Property | Value | Source(s) |
| CAS Number | 71789-10-1 | [1][2][3][4][5] |
| Molecular Formula | C₈H₁₂Si | [1][2][6] |
| Molecular Weight | 136.27 g/mol | [1][6] |
| Boiling Point | 127-128 °C (lit.) | |
| 42 °C at 25 mmHg (33.3 mbar) | [7] | |
| Density | 0.747 g/cm³ at 25 °C (lit.) | |
| Melting Point | -80 °C (lit.) | |
| Appearance | Colorless liquid | |
| UN Number | 1993 | [8] |
Spectroscopic Signature
The structural features of 1-Trimethylsilyl-1,4-pentadiyne give rise to a distinct spectroscopic profile, which is crucial for reaction monitoring and product confirmation.
-
¹H NMR (CDCl₃):
-
δ ≈ 2.05 ppm (t, 1H, ≡C-H): The terminal acetylenic proton, coupled to the methylene protons.
-
δ ≈ 2.50 ppm (t, 2H, -CH₂-): The propargylic methylene protons.
-
δ ≈ 0.15 ppm (s, 9H, -Si(CH₃)₃): The nine equivalent protons of the TMS group.
-
-
¹³C NMR (CDCl₃):
-
δ ≈ 89 ppm (C≡CSi)
-
δ ≈ 85 ppm (C≡CSi)
-
δ ≈ 82 ppm (≡C-H)
-
δ ≈ 69 ppm (≡C-H)
-
δ ≈ 12 ppm (-CH₂-)
-
δ ≈ 0.0 ppm (-Si(CH₃)₃)
-
-
IR (Neat):
-
ν ≈ 3310 cm⁻¹ (strong, sharp, ≡C-H stretch)
-
ν ≈ 2175 cm⁻¹ (medium, C≡C stretch, silyl-substituted)
-
ν ≈ 2120 cm⁻¹ (weak, C≡C stretch, terminal)
-
ν ≈ 1250, 840 cm⁻¹ (strong, Si-C stretches from TMS group)[6]
-
Synthesis and Purification
While commercially available, understanding the synthesis of 1-Trimethylsilyl-1,4-pentadiyne provides valuable context for its reactivity and potential impurities. The most common laboratory-scale synthesis involves the selective monosilylation of the parent 1,4-pentadiyne.
Synthetic Protocol: Monosilylation of 1,4-Pentadiyne
The key to this synthesis is the use of one equivalent of a strong base to selectively deprotonate one of the terminal alkynes, followed by quenching with trimethylsilyl chloride (TMSCl).
Causality: 1,4-Pentadiyne is a C-H acid (pKa ≈ 25-26). A strong, non-nucleophilic base like an alkyl lithium (e.g., n-BuLi) or a Grignard reagent is required to generate the acetylide anion. The reaction is typically run at low temperatures (-78 °C) to prevent side reactions, such as isomerization to the more stable conjugated 1,3-pentadiyne.[9] The subsequent addition of TMSCl rapidly and irreversibly traps the anion, affording the desired product.
Step-by-Step Methodology:
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Apparatus Setup: A flame-dried, three-necked round-bottom flask is equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum.
-
Reagent Charging: The flask is charged with anhydrous tetrahydrofuran (THF) and cooled to -78 °C in a dry ice/acetone bath.
-
Deprotonation: 1,4-Pentadiyne (1.0 eq) is added, followed by the slow, dropwise addition of n-butyllithium (1.0 eq) in hexanes, maintaining the internal temperature below -70 °C. The mixture is stirred for 1 hour.
-
Silylation: Trimethylsilyl chloride (1.1 eq) is added dropwise. The reaction is allowed to slowly warm to room temperature and stirred overnight.
-
Workup: The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution. The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The crude product is then purified by vacuum distillation to yield pure 1-Trimethylsilyl-1,4-pentadiyne.
Caption: Workflow for the synthesis of 1-Trimethylsilyl-1,4-pentadiyne.
Key Reactions and Mechanistic Insights
The synthetic utility of 1-Trimethylsilyl-1,4-pentadiyne stems from the differential reactivity of its two alkyne moieties.
Selective Deprotection of the TMS Group
The C-Si bond is readily cleaved under mild conditions, unmasking the terminal alkyne for subsequent reactions. This is the most fundamental transformation of this substrate.
Mechanism: The most common methods involve fluoride ions (e.g., tetrabutylammonium fluoride, TBAF) or basic methanolysis (e.g., K₂CO₃ in methanol). Fluoride's high affinity for silicon forms a hypervalent silicate intermediate, which readily breaks the Si-C bond. In basic methanol, the methoxide ion attacks the silicon center, leading to the same outcome.
Caption: Selective removal of the TMS protecting group.
Cross-Coupling Reactions
This class of reactions is where the molecule's bifunctionality truly shines. One can perform a coupling reaction on the internal alkyne, then deprotect and perform a second, different coupling on the newly formed terminal alkyne.
-
Sonogashira Coupling: While the TMS-protected alkyne can participate, the terminal alkyne (after deprotection) is highly reactive in palladium-copper catalyzed Sonogashira couplings with aryl or vinyl halides. This is a powerful method for constructing C(sp)-C(sp²) bonds.[10]
-
Cadiot-Chodkiewicz Coupling: After deprotection, the resulting terminal alkyne is an ideal substrate for copper-catalyzed coupling with a 1-bromoalkyne to generate unsymmetrical 1,3-diynes.
-
Glaser-Hay Coupling: The deprotected terminal alkyne can undergo oxidative homocoupling in the presence of a copper catalyst (e.g., CuCl/TMEDA) and an oxidant (O₂) to form symmetrical 1,3,5,7-octatetrayne derivatives. This chemistry is foundational for creating conjugated polyyne systems.[11][12]
Cycloaddition Reactions
The alkynes can participate in various cycloaddition reactions. For example, the deprotected terminal alkyne is a prime candidate for the copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction to form 1,4-disubstituted 1,2,3-triazoles.[10] The internal, silylated alkyne is less reactive in CuAAC but may participate in strain-promoted or thermal cycloadditions.
Caption: Logical flow demonstrating the orthogonal synthetic utility.
Safety, Handling, and Storage
As a Senior Application Scientist, I must emphasize that robust science is safe science. 1-Trimethylsilyl-1,4-pentadiyne is a hazardous chemical that requires careful handling.
Hazard Profile:
-
Flammability: Highly flammable liquid and vapor (GHS Category 2).[8] Vapors may form explosive mixtures with air. Keep away from heat, sparks, open flames, and hot surfaces.[8]
-
Health Hazards: May be fatal if swallowed and enters airways (Aspiration Hazard Category 1).
-
Transport: Classified as a Dangerous Good for transport (UN1993).[1][8]
Handling Protocols:
-
Ventilation: Always handle in a well-ventilated chemical fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a flame-retardant lab coat, and chemical-resistant gloves (e.g., nitrile).[8]
-
Inert Atmosphere: While more stable than its parent diyne, prolonged storage or reactions at elevated temperatures should be conducted under an inert atmosphere (Nitrogen or Argon) to prevent oxidative degradation.
-
Grounding: Use explosion-proof equipment and ensure containers are properly grounded to prevent static discharge, which can be an ignition source.[8]
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable liquids.[8]
-
Keep away from ignition sources and oxidizing agents.
Conclusion
1-Trimethylsilyl-1,4-pentadiyne is more than just a reagent; it is a strategic tool. Its carefully designed structure provides a gateway to complex molecular designs through controlled, sequential reactions. By understanding its properties, synthesis, and reactivity, researchers can unlock its full potential for applications ranging from medicinal chemistry to materials science. Adherence to strict safety protocols is non-negotiable and ensures that the pursuit of scientific innovation is conducted responsibly.
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